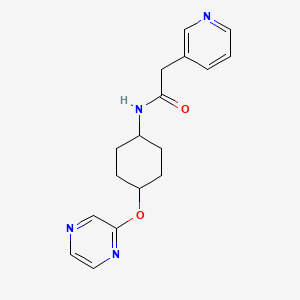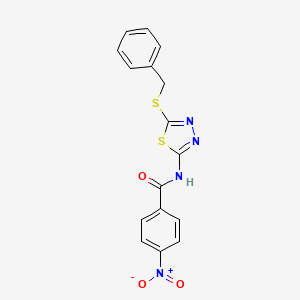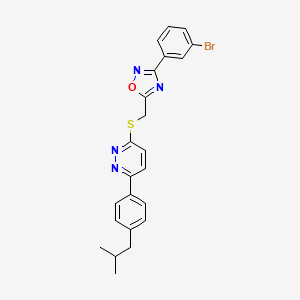
3-(3-Bromophenyl)-5-(((6-(4-isobutylphenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a bromophenyl group, an isobutylphenyl group, a pyridazine ring, a thiomethyl group, and an oxadiazole ring.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement of these groups.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the bromine atom, which is a good leaving group, and the various aromatic rings, which can participate in electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make the compound relatively nonpolar and insoluble in water.Scientific Research Applications
Antiviral Activity
- Heterocyclic Derivatives as Antiviral Agents : A study explored the synthesis of heterocyclic compounds based on oxadiazole derivatives, demonstrating promising antiviral activities against the H5N1 avian influenza virus. The prepared compounds revealed significant effects, highlighting the potential of these derivatives in antiviral drug development E. M. Flefel et al., 2012.
Antifungal and Antimicrobial Applications
- Fungicidal and Antimicrobial Derivatives : Research has been conducted on pyridazinone-substituted oxadiazoles, showing fungicidal activity against wheat leaf rust, indicating their potential in agricultural applications to protect crops Xiajuan Zou et al., 2002.
Insecticidal Activity
- Insecticidal Oxadiazole Derivatives : Another study synthesized anthranilic diamides analogs containing oxadiazole rings, which showed good insecticidal activities against Plutella xylostella, suggesting their application in pest control strategies L. Qi et al., 2014.
Antimycobacterial Activity
- Isosteres with Antimycobacterial Properties : Derivatives of pyridines and pyrazines substituted with oxadiazole rings have been synthesized and tested against Mycobacterium tuberculosis, showing varying degrees of potency. These compounds offer new avenues for tuberculosis treatment research M. Gezginci et al., 1998.
Corrosion Inhibition
- Corrosion Inhibition for Mild Steel : Oxadiazole derivatives have also been evaluated for their corrosion inhibition properties on mild steel in sulfuric acid, demonstrating their potential as protective agents in industrial applications P. Ammal et al., 2018.
Safety And Hazards
Without specific information, it’s difficult to provide a detailed safety and hazard analysis. However, as with all chemicals, appropriate safety precautions should be taken when handling this compound.
Future Directions
The future directions for research on this compound would depend on its intended use. If it’s being studied for potential medicinal applications, for example, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical trials.
properties
IUPAC Name |
3-(3-bromophenyl)-5-[[6-[4-(2-methylpropyl)phenyl]pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrN4OS/c1-15(2)12-16-6-8-17(9-7-16)20-10-11-22(27-26-20)30-14-21-25-23(28-29-21)18-4-3-5-19(24)13-18/h3-11,13,15H,12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXIWZOYPSLQJAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromophenyl)-5-(((6-(4-isobutylphenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

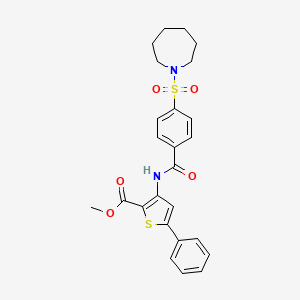
![Methyl 4-({[6-(1,3-benzodioxol-5-yl)-3-cyanopyridin-2-yl]sulfanyl}methyl)benzoate](/img/structure/B2822292.png)
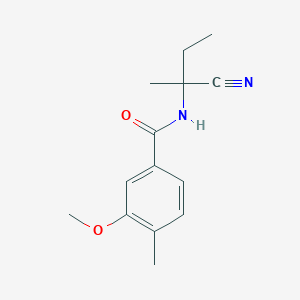
![[1-(Cyclohexylmethyl)piperidin-3-yl]methanol](/img/structure/B2822294.png)
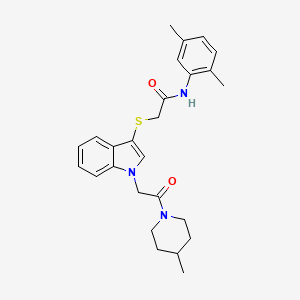
![2-(Benzo[d]oxazol-2-ylthio)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone](/img/structure/B2822296.png)
![methyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate](/img/structure/B2822297.png)
![Methyl 2-(4-methoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2822298.png)
![N-[2-(6-formyl-7-methoxy-1,3-benzodioxol-5-yl)ethyl]-N-methylpropanamide](/img/structure/B2822299.png)
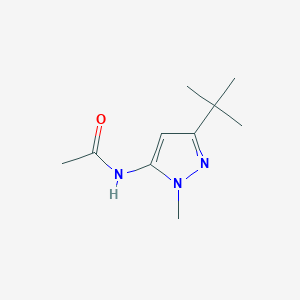
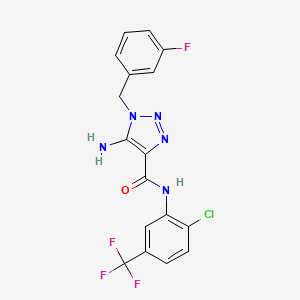
![1,7-diallyl-3-(4-fluorophenyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2822304.png)
